2-Chloro-5-(methylsulfanyl)phenylboronic acid 2-Chloro-5-(methylsulfanyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2377611-34-0
VCID: VC4524917
InChI: InChI=1S/C7H8BClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
SMILES: B(C1=C(C=CC(=C1)SC)Cl)(O)O
Molecular Formula: C7H8BClO2S
Molecular Weight: 202.46

2-Chloro-5-(methylsulfanyl)phenylboronic acid

CAS No.: 2377611-34-0

Cat. No.: VC4524917

Molecular Formula: C7H8BClO2S

Molecular Weight: 202.46

* For research use only. Not for human or veterinary use.

2-Chloro-5-(methylsulfanyl)phenylboronic acid - 2377611-34-0

Specification

CAS No. 2377611-34-0
Molecular Formula C7H8BClO2S
Molecular Weight 202.46
IUPAC Name (2-chloro-5-methylsulfanylphenyl)boronic acid
Standard InChI InChI=1S/C7H8BClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
Standard InChI Key FLCXJBYLBQITON-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)SC)Cl)(O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Chloro-5-(methylsulfanyl)phenylboronic acid possesses the molecular formula C₇H₈BClO₂S and a molecular weight of 202.47 g/mol . Its IUPAC name, (2-chloro-5-(methylthio)phenyl)boronic acid, reflects the substitution pattern: a chlorine atom at the ortho position and a methylsulfanyl group at the para position relative to the boronic acid moiety (-B(OH)₂). The compound’s structure is validated by its InChI code (1S/C7H8BClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3) and InChI key (FLCXJBYLBQITON-UHFFFAOYSA-N), which confirm stereochemical and connectivity details .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₈BClO₂S
Molecular Weight202.47 g/mol
Purity96%
Storage ConditionsRefrigerated (2–8°C)
MDL NumberMFCD27981298

The boronic acid group enables participation in Suzuki-Miyaura couplings, while the methylsulfanyl (-SMe) and chloro (-Cl) substituents modulate electronic effects and steric bulk, influencing reactivity and binding interactions .

Synthesis and Manufacturing

Synthetic Routes

While explicit literature on the synthesis of 2-Chloro-5-(methylsulfanyl)phenylboronic acid is limited, its preparation likely follows established methodologies for arylboronic acids:

  • Halogenation and Sulfur Incorporation: A precursor such as 2-chloro-5-bromophenylboronic acid undergoes nucleophilic aromatic substitution with methylthiolate (-SMe) to introduce the methylsulfanyl group.

  • Borylation Strategies: Directed ortho-metalation (DoM) of a pre-functionalized aryl chloride followed by treatment with a boronating agent (e.g., B(OMe)₃) could yield the target compound .

Purification and Quality Control

Suppliers report a purity of 96%, with residual impurities likely including boronic acid anhydrides or unreacted intermediates . Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from aprotic solvents (e.g., tetrahydrofuran/hexane) are standard purification methods for such compounds .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound participates in palladium-catalyzed cross-couplings with aryl halides to form biaryl structures. For example:
Ar-B(OH)2+Ar’-XPd catalystAr-Ar’+B(OH)2X\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(OH)}_2\text{X}
The methylsulfanyl group’s electron-donating nature enhances the boronic acid’s reactivity toward electron-deficient aryl halides, enabling access to sulfur-containing biaryls for materials science or drug candidates .

Pharmaceutical Intermediates

Future Directions and Research Gaps

  • Mechanistic Studies: Detailed kinetic analyses of its cross-coupling efficiency compared to other boronic acids.

  • Biological Screening: Evaluation of its potential as a chemokine receptor modulator or antimicrobial agent.

  • Derivatization: Exploration of esterified forms (e.g., pinacol esters) to enhance stability and bioavailability .

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